1,3-Cyclohexadiene-5-propanal
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Overview
Description
1,3-Cyclohexadiene-5-propanal is an organic compound with a unique structure that combines a cyclohexadiene ring with a propanal side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Cyclohexadiene-5-propanal can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative. This intermediate can then be further functionalized to introduce the propanal group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by selective functionalization steps. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexadiene-5-propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated cyclohexadiene derivatives.
Scientific Research Applications
1,3-Cyclohexadiene-5-propanal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-cyclohexadiene-5-propanal involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biological processes.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexadiene: A similar compound with a cyclohexadiene ring but without the propanal side chain.
1,4-Cyclohexadiene: An isomer of 1,3-cyclohexadiene with different chemical properties.
Cyclohexene: A related compound with a single double bond in the ring.
Properties
CAS No. |
40954-60-7 |
---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-cyclohexa-2,4-dien-1-ylpropanal |
InChI |
InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5,8-9H,4,6-7H2 |
InChI Key |
CUEATJFSTUTZKH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC1CCC=O |
Origin of Product |
United States |
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